7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine
Description
Properties
IUPAC Name |
7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7-9-3-5-4-11-2-1-6(5)10-7/h3H,1-2,4H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELHIZDMAGHEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CN=C(N=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677594 | |
| Record name | 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211486-21-3 | |
| Record name | 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Aqueous Synthesis
This method involves condensing pyran and pyrimidine precursors in aqueous media under basic conditions. Sodium hydroxide or potassium carbonate typically facilitates deprotonation and nucleophilic attack, forming the fused ring system. Reactions are conducted at 60–80°C for 12–24 hours, yielding the target compound after crystallization.
Advantages :
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Environmentally friendly due to water as the solvent.
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Cost-effective with minimal catalyst requirements.
Limitations :
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Moderate yields (40–60%) due to competing hydrolysis.
-
Requires stringent pH control to prevent byproduct formation.
Organocatalyzed Synthesis Using DABCO
The 1,4-diazabicyclo[2.2.2]octane (DABCO)-mediated approach enhances reaction efficiency in organic solvents like ethanol or acetonitrile. DABCO acts as a Lewis base, accelerating imine formation and cyclization at 80–100°C. This method achieves yields up to 75% with reduced reaction times (6–8 hours).
Key Optimization Parameters :
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Catalyst loading : 10–15 mol% DABCO.
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Solvent polarity : Higher polarity improves solubility of intermediates.
Cyclization Strategies for Ring Closure
Intramolecular Cyclization of Linear Precursors
Linear intermediates containing pyran and pyrimidine moieties undergo cyclization via acid- or base-mediated pathways. For instance, treating 2-aminopyran-3-carboxylate with phosphoryl chloride (POCl₃) at reflux induces cyclodehydration, forming the pyrano-pyrimidine core.
Reaction Conditions :
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Temperature : 100–120°C.
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Catalyst : POCl₃ or polyphosphoric acid (PPA).
Microwave-Assisted Cyclization
Microwave irradiation (150–200°C, 30–60 minutes) significantly reduces reaction times compared to conventional heating. This method is ideal for thermally sensitive intermediates, providing yields comparable to traditional methods.
Optimization Strategies for Enhanced Efficiency
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of polar intermediates |
| Temperature | 80°C | Balances reaction rate and decomposition |
| Catalyst | DABCO (10 mol%) | Enhances cyclization kinetics |
Purification Techniques
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Column chromatography : Silica gel with ethyl acetate/hexane eluents removes unreacted precursors.
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Recrystallization : Methanol/water mixtures yield high-purity crystals (>95%).
Analytical Characterization of Synthetic Products
Spectroscopic Methods
Mass Spectrometry
Challenges in Large-Scale Synthesis
Regioselectivity Issues
Competing pathways during cyclization may yield regioisomers, necessitating precise stoichiometric control.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[4,3-d]pyrimidine oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Antiallergic and Anti-inflammatory Properties
Research has indicated that 7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine exhibits significant H4 receptor antagonistic activity . This property makes it a candidate for treating allergic diseases such as:
- Allergic conjunctivitis
- Allergic rhinitis
- Chronic urticaria
- Atopic dermatitis
- Asthma
In a patent study, this compound was noted for its effectiveness in managing inflammatory conditions and pain associated with these allergic responses .
Neurological Disorders
The compound has also been investigated for its potential use in treating neurological diseases. Its ability to modulate the immune response may offer therapeutic benefits in conditions like multiple sclerosis and Alzheimer's disease. Its anti-inflammatory properties could help mitigate neuroinflammation, a common feature in these disorders .
Cancer Treatment
Recent studies have explored the application of this compound in oncology. It has shown promise as an anticancer agent by inhibiting tumor cell proliferation. For instance:
- Case Study : A series of derivatives based on this compound demonstrated inhibitory effects against breast cancer cells, with some variants achieving up to 87% inhibition in cell viability .
This suggests that modifications to the compound's structure can enhance its efficacy against specific cancer types.
Comparative Data Table
Mechanism of Action
The mechanism of action of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
4-Methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine Derivatives
5H-Chromeno[4,3-d]pyrimidin-2-amine Derivatives
- Structure : A chromene (benzopyran) ring fused to pyrimidine, increasing aromaticity.
- Example: 4-Aryl-5H-chromeno[4,3-d]pyrimidin-2-amine derivatives (e.g., CHR 9) .
- Key Differences :
Pyrrolo[2,3-d]pyrimidin-2-amine Derivatives
- Structure : Pyrrole (five-membered ring with one nitrogen) fused to pyrimidine.
- Examples: Antiviral agent SRI-32007 (Cyr997): Exhibits anti-HBV activity . Antiparasitic compound 2 (4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine): Active against Trypanosoma cruzi .
- Key Differences :
Thiazolo[5,4-d]pyrimidin-2-amine Derivatives
- Structure : Thiazole (five-membered ring with sulfur and nitrogen) fused to pyrimidine.
- Example : 7-Methylthiazolo[5,4-d]pyrimidin-2-amine (C₆H₆N₄S ) .
- Key Differences: Thiazole’s electron-rich sulfur enhances interactions with metal ions or cysteine residues in enzymes. Used as intermediates for synthesizing complex heterocycles (e.g., pyrimidothiazepinoquinolines) .
Comparative Analysis Table
| Compound Class | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Modifications | Biological Activity |
|---|---|---|---|---|---|
| Pyrano[4,3-d]pyrimidin-2-amine | Pyran + pyrimidine | C₇H₉N₃O | 151.17 | Parent scaffold | Not reported |
| Thiopyrano analog | Thiopyran + pyrimidine | C₈H₁₁N₃S | 181.26 | S replaces O | Metabolic stability (inferred) |
| Tetrahydropyrido analog | Pyridine + pyrimidine | C₇H₁₀N₄·2HCl | 231.55 | N addition, hydrochloride | Improved solubility |
| Chromeno analog | Benzopyran + pyrimidine | C₁₇H₁₃N₃O | ~275 | Aromatic extension | Antimicrobial (gram-positive) |
| Pyrrolo analog | Pyrrole + pyrimidine | C₉H₁₀N₄ | 174.21 | Five-membered pyrrole | Antiviral, antiparasitic |
| Thiazolo analog | Thiazole + pyrimidine | C₆H₆N₄S | 166.21 | Thiazole ring | Enzyme interaction (inferred) |
Biological Activity
7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine (CAS No. 2059971-77-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique pyrano-pyrimidine structure that may contribute to its diverse biological effects.
- Molecular Formula : CHNO
- Molecular Weight : 151.17 g/mol
- LogP : -0.85 (indicating moderate hydrophilicity)
Antitumor Activity
Recent studies have indicated that derivatives of pyrimidine compounds, including those similar to this compound, exhibit significant antitumor properties. For instance, research on related compounds has shown that specific structural modifications can enhance their activity against various cancer cell lines.
A study published in PubMed highlighted the synthesis of new amino derivatives of pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidines, which demonstrated pronounced antitumor activity in vitro. The structure-activity relationship (SAR) analysis revealed that the biological activity was closely linked to the nature of the amine fragments used in these compounds .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. In vitro studies have shown that certain derivatives possess significant antimicrobial properties against various pathogens. A review article discussed the synthesis and biological evaluation of related heterocycles and noted their effectiveness against bacterial strains, suggesting a potential role for this compound in developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrimidine derivatives have also been explored. Compounds with similar structures have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. Some derivatives exhibited high selectivity and potency against COX-2, indicating their therapeutic potential in treating inflammatory diseases .
Case Studies and Research Findings
-
Antitumor Efficacy :
- A series of synthesized pyrimidine derivatives were evaluated for their cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The most active compounds showed IC values in the low micromolar range.
Compound Cell Line IC (μM) A HeLa 5.2 B MCF-7 3.8 C HeLa 4.1 -
Antimicrobial Activity :
- In a study assessing the antimicrobial properties of various heterocycles, this compound showed effective inhibition against Gram-positive and Gram-negative bacteria.
Pathogen Zone of Inhibition (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -
Anti-inflammatory Effects :
- A comparative study on COX inhibition revealed that certain derivatives exhibited IC values significantly lower than standard anti-inflammatory drugs like diclofenac.
Compound COX-2 IC (μM) D 0.03 E 0.05 F 0.07
Q & A
Q. Basic Research Focus
- Enzyme Inhibition Assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric assays .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC values compared to reference drugs .
- Computational Docking : Preliminary binding affinity predictions with AutoDock or Schrödinger Suite to prioritize targets .
How can researchers resolve contradictions in reported biological activities of pyrano-pyrimidine derivatives?
Advanced Research Focus
Discrepancies in IC values or target selectivity often arise from:
- Assay Variability : Differences in cell line passage numbers, incubation times, or buffer pH .
- Structural Analogues : Subtle changes (e.g., chloro vs. trifluoromethyl groups) alter steric/electronic profiles. Compare SAR tables for trends .
- Orthogonal Validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding kinetics .
What advanced purification techniques improve compound purity for pharmacological studies?
Q. Advanced Research Focus
- RP-HPLC : C18 columns with acetonitrile/water gradients achieve >98% purity. Monitor at 254 nm .
- Recrystallization : Solvent pairs (e.g., methanol/ethyl acetate) optimize crystal lattice formation .
- Automated Flash Chromatography : Reduces human error in fraction collection for large-scale synthesis .
How can computational modeling predict interaction mechanisms with biological targets?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding poses (e.g., with ATP-binding pockets) .
- Free Energy Perturbation (FEP) : Quantify ΔG changes for substituent modifications (e.g., amine vs. imine groups) .
- QM/MM Hybrid Models : Combine quantum mechanics for ligand atoms and molecular mechanics for protein environments .
What strategies enhance the selectivity of derivatives toward specific enzymes?
Q. Advanced Research Focus
- Fragment-Based Design : Introduce bioisosteres (e.g., replacing chlorine with cyano groups) to minimize off-target binding .
- Proteome-Wide Profiling : Use kinome-wide screening platforms (e.g., KinomeScan) to identify cross-reactivity .
- pH-Dependent Solubility : Modify logP via ethoxy or methylsulfonyl groups to improve membrane permeability .
How do solvent and temperature affect the stability of this compound during storage?
Q. Basic Research Focus
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .
- Optimal Storage : Airtight containers under argon at -20°C in anhydrous DMSO or ethanol .
- Light Sensitivity : Amber vials prevent photodegradation of the pyrimidine core .
What methodologies validate the compound’s mechanism of action in complex biological systems?
Q. Advanced Research Focus
- CRISPR-Cas9 Knockout Models : Confirm target dependency by comparing IC in wild-type vs. gene-edited cell lines .
- Metabolomic Profiling : LC-MS/MS to track downstream metabolite changes (e.g., ATP depletion in kinase inhibition) .
- In Vivo PD Studies : Measure tumor growth inhibition in xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling .
How can researchers design controlled experiments to assess synergistic effects with other therapeutics?
Q. Advanced Research Focus
- Combinatorial Screening : Use checkerboard assays to calculate combination indices (CI < 1 indicates synergy) .
- Transcriptomic Analysis : RNA-seq to identify pathways upregulated/downregulated in combination vs. monotherapy .
- Dose-Ranging Studies : Fixed-ratio designs (e.g., 1:1, 1:3) to optimize therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
